molecular formula C17H17N3O5 B3906178 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide

2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide

Cat. No. B3906178
M. Wt: 343.33 g/mol
InChI Key: XKNMHYBWPOWHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide, also known as MNBA, is a chemical compound that has been the subject of scientific research in recent years. It is a derivative of the well-known anti-cancer drug, tamoxifen, and has been shown to have potential anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and resistance to chemotherapy.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a role in programmed cell death. 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and survival. In addition, 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been shown to decrease the levels of certain proteins that are involved in the angiogenesis process.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide in lab experiments is its potential anti-cancer properties. 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one limitation of using 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide in lab experiments is its toxicity. 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that are affected by 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide. Another direction is to investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, future research could focus on developing 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide derivatives that are less toxic to normal cells and more effective against cancer cells.

Scientific Research Applications

2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been the subject of scientific research due to its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(2-methoxyphenyl)-N'-[(4-methyl-3-nitrobenzoyl)oxy]ethanimidamide has been shown to inhibit the angiogenesis process, which is the formation of new blood vessels that supply oxygen and nutrients to cancer cells.

properties

IUPAC Name

[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 4-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-11-7-8-13(9-14(11)20(22)23)17(21)25-19-16(18)10-12-5-3-4-6-15(12)24-2/h3-9H,10H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNMHYBWPOWHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON=C(CC2=CC=CC=C2OC)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O/N=C(/CC2=CC=CC=C2OC)\N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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